3',4'-Dichloro-3-(3-methylphenyl)propiophenone
Description
3',4'-Dichloro-3-(3-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by two chlorine atoms at the 3' and 4' positions of the phenyl ring and a 3-methylphenyl group attached to the propanone backbone. Its molecular formula is C₁₆H₁₄Cl₂O, with a molecular weight of 293.19 g/mol (CAS: 6582-42-9). This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to its structural versatility and reactivity.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUVFGHBASEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644096 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-10-0 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 3-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-3-(3-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 3',4'-Dichloro-3-(3-methylphenyl)propiophenone can undergo oxidation under controlled conditions. A catalytic oxidation method described for similar propiophenone derivatives involves:
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Catalyst system : A composite of nitroxide radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy), inorganic bromides (e.g., NaBr or HBr), and nitrites (e.g., tert-butyl nitrite) .
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Conditions : Oxygen (2–5 MPa pressure) in acetonitrile or water at 80–120°C for 1–6 hours.
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Outcome : Conversion to carboxylic acid derivatives or further oxidized ketones.
Table 1: Oxidation Reaction Parameters
| Catalyst Component | Oxidizing Agent | Temperature | Time | Yield |
|---|---|---|---|---|
| TEMPO, NaBr, t-BuONO | O₂ (2 MPa) | 80°C | 6 h | 93% |
| 2,2,5,5-TMPO, Br₂, NaNO₂ | O₂ (5 MPa) | 120°C | 1 h | 90% |
Reduction Reactions
The ketone moiety is reducible to secondary alcohols via:
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Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
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Mechanism : Nucleophilic attack on the carbonyl carbon, followed by protonation.
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Product : 3',4'-Dichloro-3-(3-methylphenyl)propan-1-ol.
Key Considerations :
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Steric effects : The 3-methylphenyl and dichloro substituents may slow reduction kinetics.
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Selectivity : NaBH₄ is milder and safer for lab-scale reductions compared to LiAlH₄.
Electrophilic Aromatic Substitution (EAS)
The dichloro-substituted phenyl ring is strongly deactivated, directing electrophiles to the less hindered 3-methylphenyl ring.
Table 2: EAS Reaction Examples
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3',4'-Dichloro-3-(3-methyl-5-nitrophenyl)propiophenone |
| Halogenation | Br₂/CCl₄ | RT, 1 h | 3',4'-Dichloro-3-(3-methyl-5-bromophenyl)propiophenone |
Mechanistic Notes :
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Nitration occurs preferentially at the para position of the 3-methylphenyl group due to steric hindrance from methyl and dichloro substituents.
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Halogenation follows a similar trend, with bromine adding to the least hindered site.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing dichloro groups activate the attached ring for NAS under harsh conditions:
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Reagents : NaOH (200°C), NH₃ (high pressure).
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Example : Replacement of a chlorine atom with hydroxyl or amine groups.
Limitations :
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Requires elevated temperatures and strong bases.
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Competing side reactions (e.g., hydrolysis of the ketone) necessitate careful optimization.
Cross-Coupling Reactions
The compound may participate in Suzuki-Miyaura or Ullmann couplings via halogen displacement:
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Catalyst : Pd(PPh₃)₄ for Suzuki reactions; CuI for Ullmann reactions.
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Example : Coupling with aryl boronic acids to form biaryl derivatives.
Table 3: Cross-Coupling Conditions
| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 60–75% |
| Ullmann | CuI | Cs₂CO₃ | DMSO | 120°C | 50–65% |
Stability and Degradation
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Photodegradation : Exposure to UV light leads to radical formation, particularly at the C-Cl bonds.
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Hydrolysis : Susceptible to alkaline hydrolysis of the ketone group at high pH (>10).
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3',4'-Dichloro-3-(3-methylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : It can be oxidized to form carboxylic acids or ketones.
- Reduction : The ketone group can be reduced to alcohols.
- Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles, leading to diverse derivatives.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it valuable for researchers looking to develop new compounds with specific properties.
Case Studies
- Anticancer Activity : Derivatives of chlorinated propiophenones have been investigated for their potential as anticancer agents. For example, studies have shown that certain dichloropropiophenones can inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Properties : Some related compounds have demonstrated effectiveness against bacterial and fungal strains, suggesting that 3',4'-Dichloro-3-(3-methylphenyl)propiophenone could also possess similar properties.
Pharmaceutical Applications
Drug Development
The compound is being explored for its potential pharmacological properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Researchers are investigating its efficacy as a precursor in the synthesis of pharmaceuticals aimed at treating various diseases.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, 3',4'-Dichloro-3-(3-methylphenyl)propiophenone is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis makes it valuable for the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound’s activity and physicochemical properties are influenced by the position and nature of substituents. Key analogs include:
Key Observations :
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., 3',4'-dichloro analogs) typically exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding.
- Solubility: Propiophenones with polar substituents (e.g., -OCH₃) show higher aqueous solubility compared to nonpolar methyl or chloro derivatives.
- LogP Values: The logP of 3',4'-dichloro-3-(3-methylphenyl)propiophenone is estimated to be >3, indicating high lipophilicity, which correlates with enhanced blood-brain barrier penetration.
Biological Activity
3',4'-Dichloro-3-(3-methylphenyl)propiophenone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3',4'-Dichloro-3-(3-methylphenyl)propiophenone can be represented as follows:
- Molecular Formula : C16H14Cl2O
- Molecular Weight : 303.19 g/mol
The presence of dichloro groups and a methylphenyl moiety contributes to its unique chemical properties, influencing its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 3',4'-Dichloro-3-(3-methylphenyl)propiophenone exhibit notable anticancer properties. For example, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells.
A study investigating a series of chalcone derivatives demonstrated that modifications at the 3-position significantly enhanced their ability to inhibit cancer cell proliferation. The compound's mechanism involves the stabilization of the tumor suppressor protein p53, which is crucial for inducing apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented extensively. For instance, derivatives with halogen substitutions have shown effectiveness against a range of bacterial strains. The dichloro substituents may enhance lipophilicity and increase membrane permeability, thereby improving antimicrobial efficacy .
Antioxidant Activity
Antioxidant properties are another area where 3',4'-Dichloro-3-(3-methylphenyl)propiophenone may exhibit significant activity. Compounds with similar structures have been tested for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that the presence of electron-withdrawing groups like chlorine can enhance antioxidant capabilities .
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study A | Showed IC50 values in low micromolar range for breast cancer cells | MDA-MB-231, HCT116 |
| Study B | Demonstrated significant inhibition of cell growth in glioblastoma cells | U-87 |
| Study C | Exhibited antimicrobial activity against Gram-positive bacteria | Staphylococcus aureus |
The mechanisms underlying the biological activities of 3',4'-Dichloro-3-(3-methylphenyl)propiophenone are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis through p53 stabilization and activation of caspases.
- Cell Cycle Arrest : It influences cell cycle regulation by modulating cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3',4'-Dichloro-3-(3-methylphenyl)propiophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methylphenylacetyl chloride and dichlorobenzene derivatives. Halogenation steps (e.g., chlorination at the 3' and 4' positions) should be optimized under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via ¹H-NMR (e.g., aromatic proton splitting patterns).
Q. What safety protocols are essential for handling 3',4'-Dichloro-3-(3-methylphenyl)propiophenone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatile intermediates.
- Waste Management : Segregate halogenated waste in designated containers and collaborate with certified waste disposal services to prevent environmental contamination .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodological Answer :
- ¹³C-NMR : Identifies carbonyl (C=O, ~200 ppm) and aromatic chlorinated carbons (110-140 ppm).
- FTIR : Confirms ketone functionality (C=O stretch ~1680 cm⁻¹) and C-Cl bonds (550-850 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers address variability in reactivity during halogenation steps of 3',4'-Dichloro-3-(3-methylphenyl)propiophenone synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track chlorination efficiency and adjust reagent stoichiometry dynamically .
- Statistical Design : Apply factorial experiments to optimize temperature, catalyst loading, and solvent polarity interactions .
Q. What analytical strategies are effective in studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) or hydroxyl radicals (via Fenton’s reagent) to simulate natural degradation.
- LC-MS/MS Analysis : Identify degradation products (e.g., dechlorinated metabolites or hydroxylated derivatives) using reverse-phase C18 columns and electrospray ionization (ESI) .
- Ecotoxicity Assessment : Pair degradation data with bioassays (e.g., Daphnia magna toxicity tests) to evaluate ecological risks .
Q. What challenges arise in quantifying trace impurities in 3',4'-Dichloro-3-(3-methylphenyl)propiophenone using HPLC, and how can they be resolved?
- Methodological Answer :
- Column Selection : Use phenyl-modified stationary phases to resolve structurally similar halogenated impurities.
- Detection Limits : Enhance sensitivity with diode-array detectors (DAD) set at 220-280 nm or employ mass spectrometry-coupled HPLC (LC-MS) for sub-ppm quantification .
- Standardization : Develop calibration curves using certified reference materials (CRMs) of known impurities to improve accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
